molecular formula C16H18NO6P B13836152 diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate

diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate

Cat. No.: B13836152
M. Wt: 351.29 g/mol
InChI Key: NVBZRQDQOJDLRG-UHFFFAOYSA-N
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Description

Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes both carbamate and phosphonate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate typically involves the reaction of diphenylphosphoryl chloride with N-methoxy-N-methylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diphenylphosphoryl chloride+N-methoxy-N-methylamineDiphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate\text{Diphenylphosphoryl chloride} + \text{N-methoxy-N-methylamine} \rightarrow \text{this compound} Diphenylphosphoryl chloride+N-methoxy-N-methylamine→Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or phosphonate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.

Major Products Formed:

    Oxidation: Formation of phosphonic acids and carbamate derivatives.

    Reduction: Production of amines and alcohols.

    Substitution: Generation of substituted carbamates and phosphonates.

Scientific Research Applications

Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • Methyl N-phenyl carbamate
  • Dimethyl methylphosphonate
  • N-methyl-N-phenyl carbamate

Comparison: Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate stands out due to its dual functional groups (carbamate and phosphonate), which confer unique chemical properties and reactivity

Properties

Molecular Formula

C16H18NO6P

Molecular Weight

351.29 g/mol

IUPAC Name

diphenoxyphosphorylmethyl N-methoxy-N-methylcarbamate

InChI

InChI=1S/C16H18NO6P/c1-17(20-2)16(18)21-13-24(19,22-14-9-5-3-6-10-14)23-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

NVBZRQDQOJDLRG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC

Origin of Product

United States

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